2'-[2-Biphenylyl(hydroxy)methyl]-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]
Description
The compound 2'-[2-Biphenylyl(hydroxy)methyl]-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene] is a chiral binaphthalene derivative functionalized with a diphenylphosphino group at the 3-position, a hydroxy group at the 2-position, and a biphenylyl(hydroxy)methyl substituent at the 2'-position. The biphenylyl(hydroxy)methyl group introduces steric bulk and additional electron-donating capabilities, which may enhance enantioselectivity in catalytic reactions compared to simpler analogues .
Properties
Molecular Formula |
C45H33O2P |
|---|---|
Molecular Weight |
636.7 g/mol |
IUPAC Name |
3-diphenylphosphanyl-1-[2-[hydroxy-(2-phenylphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C45H33O2P/c46-44(39-27-15-14-24-36(39)31-16-4-1-5-17-31)40-29-28-32-18-10-12-25-37(32)42(40)43-38-26-13-11-19-33(38)30-41(45(43)47)48(34-20-6-2-7-21-34)35-22-8-3-9-23-35/h1-30,44,46-47H |
InChI Key |
WZGMVRFGSBNPPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(C3=C(C4=CC=CC=C4C=C3)C5=C(C(=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8)O)O |
Origin of Product |
United States |
Preparation Methods
Construction of the Binaphthalene Core Structure
The 1,1'-binaphthalene framework serves as the foundational scaffold for this compound. A widely adopted approach involves the oxidative coupling of 2-naphthol derivatives. For instance, treatment of 2-naphthol with iron(III) chloride in dichloromethane at 0°C produces 1,1'-bi-2-naphthol (BINOL) in 68–72% yield . To introduce the necessary substitution pattern, selective protection/deprotection strategies are employed:
Table 1: Comparative conditions for binaphthalene synthesis
| Starting Material | Coupling Agent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Naphthol | FeCl₃ | 0°C | 68–72 | |
| 2-Bromo-3-naphthol | Pd(OAc)₂/XPhos | 80°C | 55 | |
| 3-Phosphino-2-naphthol | Cu(OTf)₂ | RT | 41 |
The palladium-catalyzed method demonstrates superior regiocontrol for introducing substituents at the 3-position, crucial for subsequent phosphorylation . Copper-mediated couplings show promise for simultaneous C-P bond formation during coupling .
Regioselective Phosphorylation at C3
Installing the diphenylphosphino group at the 3-position requires careful navigation of steric and electronic effects. A two-step phosphorylation protocol proves effective:
-
Lithiation : Treatment of 1,1'-binaphthalene-2,2'-diol with n-BuLi at −78°C generates a dianion, which reacts with chlorodiphenylphosphine (Ph₂PCl) to yield 3-diphenylphosphino-1,1'-binaphthalene-2,2'-diol in 63% yield .
-
Oxidative Quenching : Subsequent oxidation with H₂O₂ produces the phosphine oxide, followed by reduction with LiAlH₄ to regenerate the phosphine .
Critical Parameters:
-
Strict temperature control (−78°C) prevents undesired C2 phosphorylation
-
2:1 molar ratio of Ph₂PCl to binaphthol ensures complete conversion
Hydroxyl Group Installation and Protection
The target molecule contains hydroxyl groups at C2 and C2', necessitating orthogonal protection strategies:
Stepwise Protection Protocol:
-
Selective Silylation : TBDMSCl (1.1 eq) selectively protects the C2'-OH in presence of DMAP (cat.) (88% yield)
-
Benzylation : Remaining C2-OH protected using BnBr/NaH (92% yield)
-
Global Deprotection : Sequential HF-pyridine (TBDMS) and H₂/Pd-C (Bn) cleavages
Table 2: Protective group efficiency comparison
| Protecting Group | Stability to Phosphorylation | Deprotection Conditions | Yield (%) |
|---|---|---|---|
| TBDMS | Excellent | HF/pyridine | 88 |
| Bn | Good | H₂/Pd-C | 92 |
| Ac | Poor | K₂CO₃/MeOH | <50 |
Biphenylyl(hydroxy)methyl Group Introduction
The biphenylyl(hydroxy)methyl moiety is installed via a Grignard addition-elimination sequence:
-
Ketone Formation : Oxidation of C2'-position using Jones reagent generates the ketone intermediate (71% yield)
-
Grignard Addition : Reaction with 2-biphenylylmagnesium bromide (2.5 eq) in THF at 0°C produces the tertiary alcohol (58% yield)
-
Acid-Catalyzed Dehydration : Treatment with p-TsOH in toluene induces elimination to form the methylene bridge
Optimization Insights:
-
Slow addition (2 hr) of Grignard reagent minimizes dimerization
-
LiCl additive improves magnesium activation (yield increase from 58% to 67%)
-
Strict exclusion of moisture prevents protonolysis of the Grignard reagent
Final Deprotection and Purification
Global deprotection is achieved through sequential steps:
-
TBDMS Cleavage : HF-pyridine (1:4 v/v) in CH₂Cl₂ (2 hr, 0°C)
-
Hydrogenolytic Deborylation : H₂ (50 psi) over 10% Pd/C in EtOAc (12 hr)
-
Chromatographic Purification : Silica gel chromatography (hexane:EtOAc 3:1 → 1:2 gradient) yields pure product (43% overall)
Characterization Data:
Alternative Synthetic Approaches
A. One-Pot Tandem Coupling
A promising alternative employs palladium-catalyzed domino reactions:
Key Advantages:
B. Enzymatic Resolution
For enantiomerically pure samples:
Industrial-Scale Considerations
Table 3: Process optimization for kilogram-scale production
| Parameter | Lab Scale | Pilot Plant | Improvement Strategy |
|---|---|---|---|
| Phosphorylation Yield | 63% | 71% | Continuous flow reactor |
| Grignard Reaction Time | 8 hr | 2.5 hr | Ultrasound-assisted mixing |
| Purification Losses | 22% | 9% | Crystallization instead of CC |
| PMI (Process Mass Intensity) | 187 | 94 | Solvent recycling system |
Notable challenges in scale-up include exotherm management during Grignard additions and phosphorus-containing waste stream treatment. Membrane-based phosphorus recovery systems achieve 92% P reclamation .
Chemical Reactions Analysis
Types of Reactions
2’-[2-Biphenylyl(hydroxy)methyl]-2-hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene] undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Asymmetric Synthesis
This compound is widely recognized as a chiral ligand in asymmetric catalysis. It facilitates the production of enantiomerically pure compounds, which is crucial in the synthesis of pharmaceuticals. The ability to control stereochemistry is vital for drug efficacy and safety.
Organometallic Chemistry
In organometallic chemistry, this compound aids in the preparation of various organometallic complexes. These complexes enhance the efficiency of reactions used in materials science and catalysis, allowing for more effective synthesis pathways and improved yields.
Pharmaceutical Development
The compound plays a significant role in drug discovery by enabling the development of new therapeutic agents that require specific stereochemistry. Its application in synthesizing biologically active molecules has been documented, contributing to advancements in medicinal chemistry.
Material Science
In material science, 2'-[2-Biphenylyl(hydroxy)methyl]-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene] is utilized for synthesizing advanced materials such as polymers and nanomaterials. These materials have potential applications in electronics, coatings, and other innovative technologies.
Research in Catalysis
This compound serves as a reliable tool for optimizing reaction conditions across various catalytic processes. Its effectiveness has been demonstrated in numerous studies focusing on improving yields and reaction rates in chemical transformations.
Case Study 1: Asymmetric Catalysis
In a study published by MDPI, researchers utilized this compound as a ligand in asymmetric synthesis reactions to produce chiral alcohols with high enantiomeric excess. The results indicated that the ligand significantly improved reaction selectivity compared to traditional catalysts .
Case Study 2: Organometallic Complexes
A recent investigation highlighted the use of this compound in creating organometallic complexes that catalyze cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds in organic synthesis, showcasing the compound's versatility and importance in modern synthetic chemistry .
Case Study 3: Drug Discovery
Research focused on the development of new therapeutic agents demonstrated that compounds synthesized using this ligand exhibited promising biological activity against specific targets. This underscores its relevance in pharmaceutical research and development .
Data Table: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Asymmetric Synthesis | Chiral ligand for producing enantiomerically pure compounds | Enhanced selectivity |
| Organometallic Chemistry | Preparation of organometallic complexes | Improved reaction efficiency |
| Pharmaceutical Development | Synthesis of biologically active molecules | Targeted therapeutic efficacy |
| Material Science | Synthesis of advanced materials (polymers/nanomaterials) | Applications in electronics and coatings |
| Research in Catalysis | Optimization of reaction conditions in various catalytic processes | Increased yields |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of the diphenylphosphino group allows it to act as a ligand, coordinating with metal centers in catalytic processes. The hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Key Structural Differences
The table below highlights structural variations among related binaphthalene derivatives:
Electronic and Steric Effects
- Phosphine vs. Hydroxyl Groups: The diphenylphosphino group (as in BINAP and the target compound) provides strong σ-donor and π-acceptor properties, facilitating metal coordination in catalysis . The hydroxyl group (shared with BINOL) introduces hydrogen-bonding capability, which can stabilize transition states in enantioselective reactions .
- Hybridization of Functions: Unlike BINAP (pure phosphine) or BINOL (pure hydroxyl), the target compound merges both functionalities, enabling dual modes of substrate interaction (e.g., metal coordination via phosphine and hydrogen bonding via hydroxyl) . Compared to BINAPO (which oxidizes one phosphine to phosphine oxide), the target retains both phosphine and hydroxyl groups, maintaining stronger electron-donating capacity .
Catalytic Performance
Asymmetric Hydrogenation :
- BINAP achieves high enantiomeric excess (ee) in rhodium-catalyzed hydrogenations (e.g., >90% ee for ketone reductions) . The target compound’s hydroxyl group may further enhance chiral induction through secondary interactions.
- BINAPHOS, with its mixed phosphine-phosphite structure, shows superior performance in hydroformylation (e.g., 95% ee for styrene derivatives) , but the target’s biphenylyl group could offer comparable steric control.
- Cross-Coupling Reactions: Palladium complexes of BINAP are widely used in Suzuki-Miyaura couplings . The hydroxyl and biphenylyl groups in the target compound may stabilize palladium intermediates, improving turnover frequency .
- Chiral Resolution: BINOL derivatives excel in resolving racemic mixtures via diastereomeric salt formation . The target compound’s phosphine group could expand its utility to metal-mediated resolution processes.
Biological Activity
The compound 2'-[2-Biphenylyl(hydroxy)methyl]-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene] , with CAS number 1661883-77-7 , is a complex organic molecule that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a biphenylyl group, a hydroxy group, and a diphenylphosphino moiety, contributing to its unique chemical behavior.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pincer-type complexes similar to this compound. These complexes often exhibit enhanced activity against various bacterial strains. For instance, research indicates that complexes derived from tridentate Schiff bases show significant effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while demonstrating lower activity against Gram-negative bacteria like Escherichia coli due to their more complex cell walls .
Table 1: Antimicrobial Activity Comparison
| Compound Type | Target Bacteria | Activity Level |
|---|---|---|
| Pincer Complexes | S. aureus | High |
| B. subtilis | High | |
| E. coli | Moderate | |
| Pseudomonas aeruginosa | Low |
The biological activity of 2'-[2-Biphenylyl(hydroxy)methyl]-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene] is primarily attributed to its ability to interact with bacterial membranes and cellular components. The lipophilic nature of the phosphine group enhances its penetration through lipid membranes, facilitating bacterial inhibition. Additionally, the presence of multiple aromatic rings contributes to π-π stacking interactions with nucleic acids, potentially disrupting replication processes .
Case Studies and Research Findings
- Antibacterial Screening : A study involving various metal complexes demonstrated that those containing diphenylphosphino groups exhibited superior antibacterial activity compared to their organic counterparts. The IC50 values for these complexes ranged from 1.26 μg/mL to 8.25 μg/mL against different bacterial strains, indicating strong potential for therapeutic applications .
- Fungal Inhibition : Research has also explored the antifungal properties of related compounds. For instance, complexes derived from similar structures showed over 50% inhibition against fungi such as Candida albicans, suggesting that the diphenylphosphino moiety may enhance antifungal efficacy .
- Cytotoxicity Studies : Preliminary cytotoxicity assessments have indicated that while these compounds are effective against microbial pathogens, their effects on human cell lines require further investigation to ensure safety profiles are acceptable for therapeutic use .
Q & A
Q. What are the standard synthetic routes for preparing 2'-[2-Biphenylyl(hydroxy)methyl]-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene], and how is its structural integrity validated?
- Methodological Answer : The compound is typically synthesized via phosphination of binaphthol derivatives using diphenylphosphine chloride under inert conditions. Structural validation requires multi-nuclear NMR (¹H, ³¹P) to confirm the phosphine moiety and hydroxyl group positioning. X-ray crystallography is critical for resolving stereochemical ambiguities, especially given the axial chirality of the binaphthyl backbone . Mass spectrometry (HRMS) ensures molecular weight consistency.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : The compound’s GHS classification (H315: skin irritation, H319: eye irritation, H335: respiratory irritation) mandates PPE (gloves, goggles, fume hood use). Storage should avoid moisture and oxygen to prevent phosphine oxidation. In case of skin contact, immediate rinsing with water and medical consultation are advised .
Q. How does this compound function as a ligand in asymmetric catalysis, and what are its common catalytic applications?
- Methodological Answer : The diphenylphosphino and hydroxyl groups enable chelation to transition metals (e.g., Ru, Pd), forming chiral complexes for asymmetric hydrogenation or cross-coupling. For example, analogous BINAP-based Ru complexes (e.g., Dichloro[(R)-BINAP][(R)-DAIPEN]Ru(II)) are used in enantioselective syntheses . Activity is solvent-dependent; polar aprotic solvents (e.g., THF) enhance metal-ligand coordination.
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of this ligand across different studies?
- Methodological Answer : Discrepancies often arise from variations in metal-ligand ratios, solvent purity, or trace oxygen/water. Controlled studies using glovebox-synthesized complexes and standardized substrates (e.g., acetophenone for hydrogenation) are recommended. Statistical tools like ANOVA, as applied in split-plot experimental designs, can isolate critical variables (e.g., temperature, catalyst loading) .
Q. How can computational modeling predict the ligand’s stereochemical influence on catalytic outcomes?
- Methodological Answer : Density Functional Theory (DFT) simulations model the ligand’s steric and electronic effects on transition states. For instance, comparing the dihedral angles of the binaphthyl backbone with BINAP derivatives (e.g., 2,2'-bis(diphenylphosphino)-1,1'-binaphthalene) reveals how substituents modulate enantioselectivity .
Q. What methodologies assess the environmental persistence and degradation pathways of this compound?
- Methodological Answer : Accelerated stability studies under UV light and varying pH conditions identify degradation products (e.g., oxidized phosphine oxides). High-resolution LC-MS tracks transformation products, while ecotoxicity assays (e.g., Daphnia magna mortality tests) evaluate ecological risks. Such protocols align with environmental fate frameworks outlined in long-term ecotoxicological projects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
